3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde
Description
3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde (CAS: 1389480-61-8) is a benzaldehyde derivative featuring a methoxy group at the 3-position and a complex ethoxy substituent at the 4-position. The ethoxy group is further substituted with a 4-methylpiperidin-1-yl-2-oxo moiety, introducing both a saturated heterocyclic ring (piperidine) and a ketone functionality. This structural motif is significant in medicinal and coordination chemistry due to the piperidine ring’s prevalence in bioactive molecules and the aldehyde group’s utility in forming Schiff bases for metal coordination .
Properties
IUPAC Name |
3-methoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12-5-7-17(8-6-12)16(19)11-21-14-4-3-13(10-18)9-15(14)20-2/h3-4,9-10,12H,5-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFCOLBNSXNYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, followed by its attachment to the benzaldehyde core. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzoic acid.
Reduction: 3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzaldehyde compounds exhibit anticancer properties. In particular, compounds with similar structures have been tested for antiproliferative effects against various cancer cell lines. For instance, studies involving related benzaldehyde derivatives have shown promising results in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde | MCF-7 (Breast Cancer) | TBD | Apoptosis induction |
| Similar Benzaldehyde Derivative | A549 (Lung Cancer) | TBD | Cell cycle arrest |
| Another Related Compound | HeLa (Cervical Cancer) | TBD | Inhibition of proliferation |
Neuropharmacological Effects
The piperidine structure in the compound is known for its neuroactive properties. Compounds containing piperidine rings have been studied for their potential in treating neurological disorders, including anxiety and depression. The specific interactions with neurotransmitter systems may provide insights into the therapeutic potential of this compound in CNS disorders .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for further derivatization, making it useful in the synthesis of more complex molecules. For example, it can be utilized to create novel piperidine derivatives that may possess enhanced biological activities .
Multicomponent Reactions
This compound can participate in multicomponent reactions (MCRs), which are valuable for synthesizing libraries of compounds efficiently. These reactions can lead to the formation of diverse chemical entities with potential applications in drug discovery .
Table 2: Multicomponent Reactions Involving Benzaldehyde Derivatives
| Reaction Type | Starting Materials | Product Type |
|---|---|---|
| Ugi Reaction | Isocyanide + Carboxylic Acid + Amine | α-Amino Acid Derivatives |
| Passerini Reaction | Isocyanide + Carboxylic Acid + Aldehyde | α-Acylamino Acids |
| Biginelli Reaction | Aldehyde + Urea + β-Ketoester | Dihydropyrimidinone Derivatives |
Case Study 1: Anticancer Screening
In a recent study published in ACS Omega, researchers synthesized various benzaldehyde derivatives and evaluated their anticancer activities against a panel of 60 cancer cell lines. The study highlighted the potential of benzaldehyde derivatives to inhibit tumor growth through targeted mechanisms .
Case Study 2: Neuropharmacological Research
A research article focused on the neuropharmacological effects of piperidine derivatives demonstrated that compounds similar to this compound exhibited anxiolytic effects in animal models, suggesting a pathway for developing new treatments for anxiety disorders .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s unique substituent differentiates it from other benzaldehyde derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Biological Activity : Eurotium derivatives exhibit antioxidative properties due to prenyl groups, while the piperidine and morpholine analogs may target neurological receptors or enzymes .
- Synthetic Utility : The aldehyde group in all compounds enables Schiff base formation, but the piperidine and imidazole substituents in the target compound and its analogs influence ligand-metal coordination stability .
Physicochemical Properties
| Property | Target Compound | 4-Nitrobenzyloxy Analog | Morpholine Analog |
|---|---|---|---|
| LogP | ~2.5 (estimated) | ~2.8 | ~1.9 |
| Solubility (aq.) | Low | Very Low | Moderate |
| Melting Point | 120–125°C* | 150–155°C | 90–95°C |
*Estimated based on structural analogs .
Biological Activity
3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C16H23NO3
- Molecular Weight : 289.37 g/mol
- IUPAC Name : this compound
The presence of the methoxy group and the piperidine moiety suggests potential interactions with various biological targets, making it a candidate for further investigation.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, including:
- Anticancer Activity : Studies have shown that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . The mechanism often involves the activation of apoptotic pathways and inhibition of tumor growth.
- Cholinesterase Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. This inhibition can enhance cholinergic transmission, potentially improving cognitive function .
- Antimicrobial Properties : Research has highlighted the antimicrobial activity of piperidine derivatives against various pathogens, including bacteria and fungi. Compounds with similar structures have shown efficacy against strains like MRSA and E. coli, indicating a broad-spectrum antimicrobial potential .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds, providing insights into their therapeutic potential:
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the piperidine ring and substitutions on the benzaldehyde moiety can significantly influence the biological activity of these compounds. For example, introducing electron-donating or electron-withdrawing groups can enhance or diminish potency against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
